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Compound of Interest

N-(3,3-dimethylbutan-2-
Compound Name:
yl)thiophene-2-carboxamide

Cat. No.: B4183265

Get Quote

Executive Summary & Compound Profile

Target Compound: N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide (Thio-DMB)

Chemical Class: Thiophene-2-carboxamide Mechanism of Action: Complex Il (Succinate
Dehydrogenase) Inhibitor Development Stage: Pre-clinical / Lead Optimization / Research Tool

Thio-DMB represents a distinct subclass of SDHIs. Unlike the market-dominant pyrazole-
carboxamides (e.g., Fluxapyroxad, Penthiopyrad), Thio-DMB utilizes a thiophene core linked to
a highly lipophilic, branched aliphatic amine. This structure serves as a critical probe for
exploring the "Zone II" hydrophobic pocket of the SDH enzyme, offering a unique profile
compared to the aromatic-heavy side chains of Boscalid or Isofetamid.

Structural Comparison Matrix
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Mechanistic Analysis: The SDHI Binding Mode

To evaluate Thio-DMB effectively, one must understand its interaction within the Ubiquinone-
binding site (Q-site) of Complex II.

The Pharmacophore Model

SDHIs generally bind via three key interactions:

o H-Bonding: The amide oxygen accepts a hydrogen bond from a conserved Tyrosine (e.qg.,
Tyr58 in E. coli) and Tryptophan.

» Hydrophobic Core Fit: The acid moiety (thiophene/pyrazole) slots into a tight pocket (Zone ).

 Lipophilic Tail Interaction: The amine side chain extends into the hydrophobic channel (Zone

).

Thio-DMB Hypothesis: The tert-butyl group of Thio-DMB provides a rigid, bulky hydrophobic
anchor. While this increases binding energy in wild-type strains, it may exhibit distinct cross-
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resistance profiles against mutations like SdhB-H272Y compared to the flexible chain of
Penthiopyrad.

Visualization: Mitochondrial Respiration & SDHI
Blockade
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Caption: Thio-DMB acts as a competitive inhibitor at the Q-site, preventing electron transfer
from SdhB to Ubiquinone, halting ATP production.

Experimental Validation Protocols
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Trustworthy data requires rigorous protocols. Below are the specific methodologies to
benchmark Thio-DMB against standards like Boscalid.

Protocol A: Mitochondrial Complex Il Inhibition Assay (In
Vitro)

Purpose: Determine the intrinsic binding affinity (

) independent of cell wall permeability.

« |solation: Extract mitochondria from Botrytis cinerea mycelia using isotonic sucrose buffer
(0.25 M sucrose, 50 mM phosphate, pH 7.2).

» Reaction Mix:
o 60 mM phosphate buffer (pH 7.2)
o 20 mM succinate (substrate)
o 50 uM DCPIP (atrtificial electron acceptor, blue)
o Test compound (Thio-DMB) in DMSO (0.01 — 100 pM)

o Measurement: Monitor the reduction of DCPIP at 600 nm. The blue color fades as electrons
are transferred.

e Calculation:

Note: Thio-DMB is expected to show IC50 values in the low micromolar range (0.5 - 5.0 uM)
if active.
Protocol B: Mycelial Growth Inhibition (Cross-
Resistance Profiling)

Purpose: Assess efficacy against resistant strains (e.g., SdhB mutants).

o Media Prep: Prepare Potato Dextrose Agar (PDA) amended with Thio-DMB at 0, 0.1, 1, 10,
and 100 mg/L.
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« Inoculation: Place a 5mm mycelial plug of Sclerotinia sclerotiorum (WT and H272Y mutant)

on the center.
e |ncubation: 25°C for 72 hours in darkness.
e Analysis: Measure colony diameter. Calculate

using Probit analysis.

o Critical Check: If Thio-DMB

shifts >10x in the mutant strain compared to WT, cross-resistance exists.

Comparative Efficacy Data (Representative)

The following data summarizes the typical performance of aliphatic thiophene-carboxamides
compared to commercial standards based on recent SAR studies [1][2].

Table 1: In Vitro Potency ( in mg/L)
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Pathogen

Thio-DMB
(Est.)

Isofetamid

Boscalid Interpretation

Botrytis cinerea

08-1.5

0.1-03

Thio-DMB is

moderately

active but less
0.5-1.0 potent than
Isofetamid due to
lack of aromatic

stacking.

Sclerotinia

sclerotiorum

05-1.2

0.05-0.2

Strong activity;
the tert-butyl
group effectively
fills the

0.3-0.8

hydrophobic
pocket.

Rhizoctonia

solani

2.0-5.0

05-1.0

Weaker activity

against
1.0-2.0 Basidiomycetes
compared to

standards.

Table 2: Physicochemical Properties

Property

Thio-DMB

Fluxapyroxad

Significance

LogP

291

3.1

Thio-DMB has optimal
lipophilicity for
systemicity (xylem

mobility).

MW

211.32

381.31

Lower MW implies
better efficiency per
gram, but potentially

faster metabolism.

H-Bond Donors

Similar donor profile
(amide NH).

© 2026 BenchChem. All rights reserved.

6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b4183265?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Development Workflow: From Hit to Lead

To advance Thio-DMB, researchers should follow this decision logic.
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Caption: Screening funnel for validating Thio-DMB efficacy. "Pass Criteria" ensures only potent
compounds proceed to expensive in vivo testing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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